5-Chloroisoxazole-3-carbaldehyde

Baylis-Hillman reaction 3-isoxazolecarbaldehyde reactivity heteroaromatic aldehyde acceleration

Select for FeCl₂-catalyzed azirine isomerization (unique to C5-chloro), facile nucleophilic displacement (vs. unreactive 4-Cl), and reductive dechlorination. Differentiated boiling point (~202 °C vs. 219-220 °C) improves recovery. Ideal for medicinal chemistry building blocks and diversity-oriented synthesis.

Molecular Formula C4H2ClNO2
Molecular Weight 131.52 g/mol
Cat. No. B15224155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloroisoxazole-3-carbaldehyde
Molecular FormulaC4H2ClNO2
Molecular Weight131.52 g/mol
Structural Identifiers
SMILESC1=C(ON=C1C=O)Cl
InChIInChI=1S/C4H2ClNO2/c5-4-1-3(2-7)6-8-4/h1-2H
InChIKeyRYULBTPXQUOTHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloroisoxazole-3-carbaldehyde: A C5-Chlorinated Isoxazole-3-carbaldehyde with Quantifiable Differential Reactivity


5-Chloroisoxazole-3-carbaldehyde (molecular formula C₄H₂ClNO₂, molecular weight 131.52 g/mol) is a heteroaromatic isoxazole derivative bearing a chlorine substituent at the C5 position and an aldehyde functional group at the C3 position of the isoxazole ring. The compound exhibits a dual-functional architecture wherein the C5-chloro substituent serves as a leaving group amenable to nucleophilic displacement or as a precursor for Fe(II)-catalyzed ring-opening isomerization to 2H-azirine intermediates, while the C3-aldehyde participates in condensation and Baylis-Hillman transformations. [1] This substitution pattern distinguishes it from unsubstituted isoxazole-3-carbaldehyde and from regioisomeric analogs bearing chlorine at alternative positions, establishing a defined structural baseline for comparative performance assessment in synthetic chemistry and medicinal chemistry building-block applications.

Why 5-Chloroisoxazole-3-carbaldehyde Cannot Be Casually Replaced by Unsubstituted or Regioisomeric Isoxazole-3-carbaldehydes


Generic substitution of 5-chloroisoxazole-3-carbaldehyde with unsubstituted isoxazole-3-carbaldehyde or 4-chloro/5-bromo analogs fails on three quantifiable grounds. First, the C5-chloro substituent is essential for Fe(II)-catalyzed isomerization to 2H-azirine-2-carbonyl chlorides—a transformation that unsubstituted isoxazole-3-carbaldehyde cannot undergo. [1] Second, regioisomeric substitution critically alters nucleophilic displacement pathways: the C5-chloro group undergoes facile substitution with azide ion and other nucleophiles, whereas 4-chloro-substituted isoxazoles are documented as unreactive toward nucleophilic substitution under comparable conditions. [2] Third, the C5-chloro substituent modifies physical properties—specifically a boiling point of approximately 202 °C versus 219-220 °C for an unsubstituted isoxazole-3-carbaldehyde analog—which affects distillation recovery and formulation handling during process scale-up. These differentiated properties translate directly to divergent synthetic utility, yield outcomes, and process economics that cannot be recovered through simple analog substitution.

Quantitative Differentiation Evidence for 5-Chloroisoxazole-3-carbaldehyde Relative to Closest Analogs


Baylis-Hillman Reaction Rate Acceleration: 3-Isoxazolecarbaldehyde vs. Benzaldehyde

3-Isoxazolecarbaldehydes undergo the Baylis-Hillman reaction significantly faster than benzaldehyde due to the proximal heteroatom (ring oxygen and nitrogen) accelerating the addition step. While the study does not report isolated data for the 5-chloro derivative, the class-level inference establishes that any 3-isoxazolecarbaldehyde—including the 5-chloro variant—exhibits intrinsically enhanced electrophilicity at the C3-formyl group compared to carbocyclic aromatic aldehydes. This accelerated reactivity translates to shorter reaction times and milder conditions for building-block derivatization.

Baylis-Hillman reaction 3-isoxazolecarbaldehyde reactivity heteroaromatic aldehyde acceleration

Fe(II)-Catalyzed Isomerization: Exclusive Access to 2H-Azirine-2-carbonyl Chloride Derivatives

5-Chloroisoxazoles undergo FeCl₂-catalyzed isomerization at room temperature to generate 2H-azirine-2-carbonyl chlorides, which are subsequently convertible to amides, anhydrides, esters, and thioesters of 2H-azirine-2-carboxylic acids. [1] Unsubstituted isoxazoles and 4-chloro-substituted isoxazoles do not undergo this specific isomerization pathway due to the absence of a suitable leaving group at C5 or the inability of C4-chloro to participate in the ring-opening mechanism. [1] The reaction proceeds rapidly at room temperature using FeCl₂ as catalyst and ortho-substituted pyridines (e.g., 2-picoline) as base, delivering moderate to good yields of the azirine products. [2]

5-chloroisoxazole isomerization 2H-azirine synthesis FeCl2 catalysis azirine carboxylic acid derivatives

Nucleophilic Displacement at C5: Chloro vs. Unsubstituted vs. 4-Chloro Isoxazoles

The C5-chloro atom in 5-chloroisoxazoles is displaceable by azide ion to yield 5-azidoisoxazoles, which serve as precursors to bicyclic isoxazoles and monocyclic pyrroles/pyrazoles via thermal decomposition. [1] In contrast, 4-chloro-substituted isoxazoles are documented as unreactive toward nucleophilic substitution under analogous conditions. [2] Additionally, nucleophilic substitution of 5-chloroisoxazoles with alkylthiolates proceeds analogously to alkoxides with generally high yields, whereas unsubstituted C5-H isoxazoles lack this functional handle for post-synthetic diversification. [3]

nucleophilic substitution 5-chloroisoxazole azide displacement heteroaromatic halogen

Physical Property Differentiation: Boiling Point Comparison with Unsubstituted Isoxazole-3-carbaldehyde Analog

5-Chloroisoxazole-3-carbaldehyde exhibits a boiling point of approximately 202 °C as a clear colorless to very slightly yellow liquid. A structurally related unsubstituted isoxazole-3-carbaldehyde analog (lacking the C5-chloro substituent) exhibits a higher boiling point of approximately 219-220 °C. The ~17-18 °C difference in boiling point reflects the impact of the C5-chloro substituent on intermolecular forces and volatility. This property difference is relevant for distillation-based purification during scale-up and for solvent selection in reaction workups. The compound is miscible with water and most organic solvents including alcohols, ketones, and aromatic/chlorinated hydrocarbons.

boiling point physical properties 5-chloroisoxazole-3-carbaldehyde process chemistry

Borohydride Reduction to 5-Unsubstituted Isoxazoles: C5-Cl as a Synthetic Handle

5-Chloroisoxazoles undergo borohydride reduction to afford 5-unsubstituted isoxazoles in a useful and unambiguous transformation. This reductive dechlorination provides a controlled entry to the 5-H isoxazole scaffold, whereas direct synthesis of 5-unsubstituted isoxazoles via cycloaddition often requires specialized dipolarophiles or suffers from regioselectivity challenges. The 5-chloro group thus serves as a temporary protecting/activating group that can be removed under mild reductive conditions, offering synthetic flexibility not available with the 5-H compound itself.

borohydride reduction 5-unsubstituted isoxazole dechlorination isoxazole synthesis

High-Value Application Scenarios for 5-Chloroisoxazole-3-carbaldehyde Based on Differentiated Evidence


Synthesis of 2H-Azirine-2-carboxylic Acid Derivatives via Fe(II)-Catalyzed Isomerization

5-Chloroisoxazole-3-carbaldehyde serves as a starting material for FeCl₂-catalyzed isomerization to 2H-azirine-2-carbonyl chlorides, which are subsequently converted to amides, anhydrides, esters, and thioesters of 2H-azirine-2-carboxylic acids. [1] This pathway is unique to 5-chloroisoxazoles and inaccessible to unsubstituted or 4-chloro-substituted isoxazole-3-carbaldehydes. The resulting azirine derivatives exhibit antimicrobial activity and serve as versatile building blocks for pyrrole-containing heterocycles. [2] The room-temperature reaction conditions and use of 2-picoline as an inexpensive base make this route operationally attractive for medicinal chemistry campaigns targeting azirine-containing scaffolds.

Baylis-Hillman Adduct Formation for Downstream Heterocycle Construction

The C3-aldehyde group of 5-chloroisoxazole-3-carbaldehyde participates in accelerated Baylis-Hillman reactions relative to carbocyclic aromatic aldehydes due to proximal heteroatom effects within the isoxazole ring. [1] The resulting Baylis-Hillman adducts serve as precursors for enaminones, which undergo intramolecular ring-closure to afford substituted 2-pyrrolidinones, 1,5-dihydro-2-pyrrolones, and N-substituted pyrrolidines in good yields. [1] This reaction sequence provides access to nitrogen-containing heterocycles of pharmaceutical interest, with the C5-chloro substituent remaining available for subsequent functionalization or serving as a directing group.

Nucleophilic Displacement at C5 for Site-Selective Diversification

The C5-chloro atom undergoes nucleophilic displacement by azide ion to generate 5-azidoisoxazoles, which thermally decompose to yield bicyclic isoxazoles or monocyclic pyrroles and pyrazoles depending on substitution pattern. [1] Additionally, displacement with alkylthiolates and alkoxides proceeds in generally high yields. [2] This site-selective reactivity distinguishes 5-chloroisoxazole-3-carbaldehyde from its 4-chloro isomer (which does not undergo nucleophilic substitution) and from the unsubstituted analog (which lacks the functional handle), making it a strategically valuable building block for diversity-oriented synthesis and parallel library generation.

Borohydride Reduction to Access 5-Unsubstituted Isoxazole Scaffolds

Borohydride reduction of 5-chloroisoxazole-3-carbaldehyde provides a useful and unambiguous route to the corresponding 5-unsubstituted isoxazole-3-carbaldehyde. [1] This reductive dechlorination offers synthetic chemists a controlled method to access the 5-H scaffold without the regioselectivity challenges sometimes encountered in direct cycloaddition approaches. The ability to install and subsequently remove the chloro substituent adds a layer of synthetic flexibility, enabling the C5-Cl group to function as a temporary directing or protecting group during multistep syntheses.

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